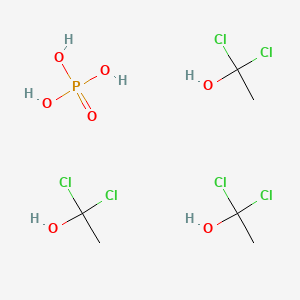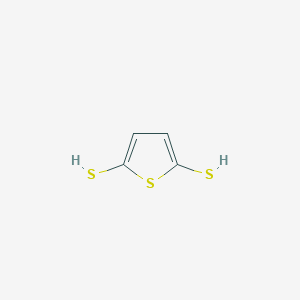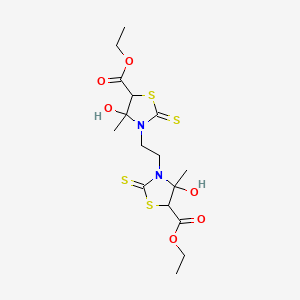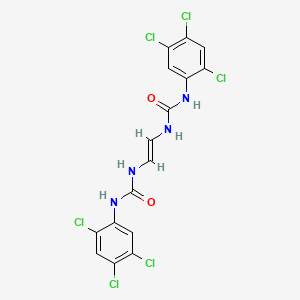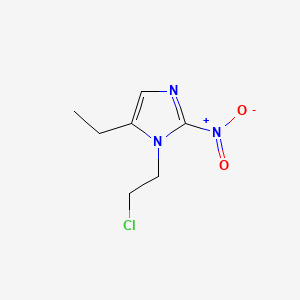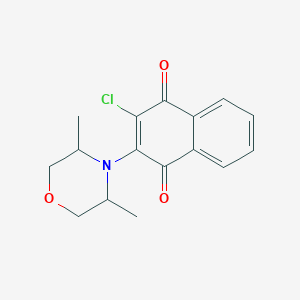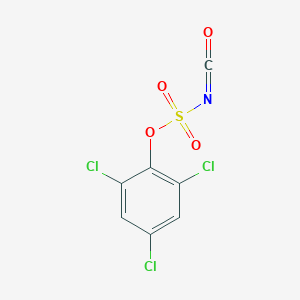
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester is a chemical compound with the molecular formula C7H2Cl3NO4S It is known for its unique structure, which includes an isocyanate group attached to a sulfuric acid ester and a 2,4,6-trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester typically involves the reaction of 2,4,6-trichlorophenol with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with an isocyanate source to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,4,6-trichlorophenol and sulfuric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of the isocyanate group suggests potential reactivity under certain conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common reagents that react with the isocyanate group.
Catalysts: Bases such as pyridine or triethylamine may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
2,4,6-Trichlorophenol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the modification of biomolecules through the isocyanate group.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on various substrates, and the pathways involved are typically nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenyl isocyanate: Similar structure but lacks the sulfuric acid ester group.
Bis(2,4,6-trichlorophenyl) oxalate: Contains two 2,4,6-trichlorophenyl groups attached to an oxalate ester.
Uniqueness
Isocyanatosulfuric acid, 2,4,6-trichlorophenyl ester is unique due to the presence of both an isocyanate group and a sulfuric acid ester group
Eigenschaften
CAS-Nummer |
14754-46-2 |
|---|---|
Molekularformel |
C7H2Cl3NO4S |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(2,4,6-trichlorophenyl) N-(oxomethylidene)sulfamate |
InChI |
InChI=1S/C7H2Cl3NO4S/c8-4-1-5(9)7(6(10)2-4)15-16(13,14)11-3-12/h1-2H |
InChI-Schlüssel |
GGFHWSSFXSFDDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)N=C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
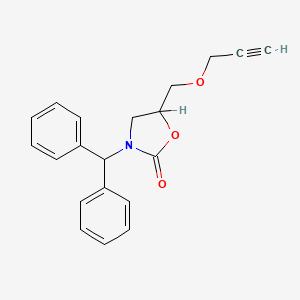
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
